molecular formula C31H39N3O4 B173635 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one CAS No. 132467-74-4

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one

Cat. No.: B173635
CAS No.: 132467-74-4
M. Wt: 517.7 g/mol
InChI Key: SKVLHBJJOXTLKQ-UHFFFAOYSA-N
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Description

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of diethylamino and ethoxyphenyl groups attached to a furo[3,4-b]pyridin-5(7H)-one core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furo[3,4-b]pyridin-5(7H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,4-b]pyridin-5(7H)-one structure.

    Introduction of Diethylamino Groups: The diethylamino groups are introduced through nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Attachment of Ethoxyphenyl Groups: The ethoxyphenyl groups are typically attached via electrophilic aromatic substitution reactions, using ethoxybenzene derivatives as the electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Diethylamine for nucleophilic substitution; ethoxybenzene derivatives for electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its distinct photophysical properties. It can be used in imaging studies to track biological processes at the cellular level.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy as an anticancer agent, given its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and ethoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving electron transfer, fluorescence resonance energy transfer (FRET), or other photophysical processes.

Comparison with Similar Compounds

Similar Compounds

    7-Diethylamino-4-methylcoumarin: Known for its fluorescence properties, used in similar applications.

    Dibenzo[f,h]furo[2,3-b]quinoxaline: Another compound with a furo[3,4-b]pyridin-5(7H)-one core, used in OLEDs and other optoelectronic devices.

Uniqueness

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one stands out due to its unique combination of diethylamino and ethoxyphenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.

Properties

IUPAC Name

7,7-bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c1-7-33(8-2)22-15-17-25(27(20-22)36-11-5)31(29-24(30(35)38-31)14-13-19-32-29)26-18-16-23(34(9-3)10-4)21-28(26)37-12-6/h13-21H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLHBJJOXTLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620457
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132467-74-4
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132467-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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